molecular formula C15H19N3O B2466301 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-57-2

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2466301
CAS No.: 1018126-57-2
M. Wt: 257.337
InChI Key: WXCSJIVSXLZJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . This method can achieve high yields (81-98%) and excellent enantioselectivity (85-99%) under optimized conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which may enhance its binding affinity and selectivity for specific molecular targets. Additionally, its synthetic accessibility and potential for structural modifications make it a versatile compound for various research applications.

Properties

IUPAC Name

2-cyclopentyl-4-cyclopropyl-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCSJIVSXLZJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)NC2=NN1C3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.